2-(((tert-Butoxycarbonyl)amino)methyl)oxazole-4-carboxylic acid
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Overview
Description
2-(((tert-Butoxycarbonyl)amino)methyl)oxazole-4-carboxylic acid is a compound that belongs to the oxazole family. Oxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. This particular compound is often used in organic synthesis and medicinal chemistry due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(((tert-Butoxycarbonyl)amino)methyl)oxazole-4-carboxylic acid typically involves the cyclodehydration of β-hydroxy amides. One common method employs the use of Deoxo-Fluor® reagent at room temperature, which results in the formation of oxazolines. These oxazolines can then be oxidized to oxazoles using commercial manganese dioxide . Another method involves the use of Burgess’ reagent, the Mitsunobu reagent, or Martin sulfurane for cyclodehydration .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the use of flow chemistry techniques, such as the packed reactor containing manganese dioxide, has been reported to improve the safety and efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
2-(((tert-Butoxycarbonyl)amino)methyl)oxazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The conversion of oxazolines to oxazoles using oxidizing agents like manganese dioxide.
Substitution: Reactions involving the substitution of functional groups on the oxazole ring.
Common Reagents and Conditions
Oxidizing Agents: Manganese dioxide, NiO2, CuBr2/DBU, NBS/hv, CuBr/peroxide, O2 gas.
Cyclodehydration Reagents: Deoxo-Fluor®, Burgess’ reagent, Mitsunobu reagent, Martin sulfurane.
Major Products
The major products formed from these reactions include various substituted oxazoles, which can be further functionalized for use in different applications.
Scientific Research Applications
2-(((tert-Butoxycarbonyl)amino)methyl)oxazole-4-carboxylic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(((tert-Butoxycarbonyl)amino)methyl)oxazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s oxazole ring can participate in various biochemical reactions, potentially leading to the modulation of biological processes. The exact molecular targets and pathways are still under investigation, but the compound’s ability to form stable complexes with biological molecules is a key factor in its activity .
Comparison with Similar Compounds
Similar Compounds
- 2-(((tert-Butoxycarbonyl)amino)methyl)-4-methyloxazole-5-carboxylic acid .
- 4-[(tert-Butoxycarbonyl)amino]methylbenzoic acid .
Uniqueness
2-(((tert-Butoxycarbonyl)amino)methyl)oxazole-4-carboxylic acid is unique due to its specific structural features, such as the presence of the oxazole ring and the tert-butoxycarbonyl protecting group. These features confer distinct reactivity and stability, making it a valuable compound in synthetic and medicinal chemistry.
Biological Activity
2-(((tert-Butoxycarbonyl)amino)methyl)oxazole-4-carboxylic acid, with CAS number 182120-90-7, is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article delves into the biological properties, mechanisms of action, and relevant research findings associated with this compound.
- Molecular Formula : C₁₀H₁₄N₂O₅
- Molecular Weight : 242.23 g/mol
- Structural Characteristics : The compound features an oxazole ring, which is known for its biological activity, particularly in pharmaceuticals.
The biological activity of this compound can be attributed to its structural components that interact with various biological pathways. The oxazole moiety is particularly significant in influencing enzyme inhibition and modulation of biochemical pathways.
Anticancer Properties
Research indicates that compounds similar to this compound exhibit activity against histone deacetylases (HDACs), which are crucial in cancer progression. In a study involving azumamides (analogous compounds), it was found that certain derivatives demonstrated potent inhibition of HDAC1–3, 10, and 11 with IC50 values ranging from 14 to 67 nM, suggesting a potential role for this compound class in cancer therapy .
Enzyme Inhibition
The compound's structure suggests it may serve as an inhibitor for various enzymes. For instance, the presence of a carboxylic acid group has been linked to increased potency in enzyme inhibition compared to amide counterparts. This property could be explored further for therapeutic applications in diseases where enzyme regulation is critical .
Synthesis and Biological Evaluation
A significant study focused on the total synthesis and evaluation of azumamide analogs, including compounds structurally related to this compound). The study emphasized the importance of stereochemistry in determining the biological activity of these compounds .
Compound | IC50 (nM) | Target Enzyme |
---|---|---|
Azumamide C | 14 | HDAC1 |
Azumamide E | 67 | HDAC3 |
Azumamide A | >200 | HDAC8 |
This table summarizes the potency of selected azumamides against specific HDAC isoforms, highlighting the potential for selective inhibition based on structural modifications.
Structural Modifications and Activity
Further investigations into structural modifications revealed that altering functional groups significantly impacts the biological activity of these compounds. For example, introducing a methyl group at specific positions was found to enhance inhibitory effects against certain HDAC isoforms by up to 350-fold compared to other isoforms .
Properties
IUPAC Name |
2-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]-1,3-oxazole-4-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O5/c1-10(2,3)17-9(15)11-4-7-12-6(5-16-7)8(13)14/h5H,4H2,1-3H3,(H,11,15)(H,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKUIDVVQFDMLAW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=NC(=CO1)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70463426 |
Source
|
Record name | 2-{[(tert-Butoxycarbonyl)amino]methyl}-1,3-oxazole-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70463426 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
182120-90-7 |
Source
|
Record name | 2-{[(tert-Butoxycarbonyl)amino]methyl}-1,3-oxazole-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70463426 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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